molecular formula C4H3ClN6 B14012439 6-Chlorotetrazolo[1,5-b]pyridazin-8-amine CAS No. 1488-50-2

6-Chlorotetrazolo[1,5-b]pyridazin-8-amine

Katalognummer: B14012439
CAS-Nummer: 1488-50-2
Molekulargewicht: 170.56 g/mol
InChI-Schlüssel: PKYIRSPATVIJAY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Chlorotetrazolo[1,5-b]pyridazin-8-amine is a heterocyclic compound that features a tetrazole ring fused to a pyridazine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chlorotetrazolo[1,5-b]pyridazin-8-amine typically involves the reaction of 3,6-dichloropyridazine with sodium azide, followed by azide-tetrazole isomerization. This reaction is carried out under controlled conditions to ensure the safe handling of the intermediate compounds, which can be sensitive to heat and impact .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the potential hazards associated with its synthesis. the general approach would involve scaling up the laboratory synthesis while implementing stringent safety protocols to manage the risks associated with the intermediates and final product.

Analyse Chemischer Reaktionen

Types of Reactions

6-Chlorotetrazolo[1,5-b]pyridazin-8-amine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents would depend on the desired transformation.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or other nucleophiles can be used under controlled conditions to replace the chlorine atom.

    Oxidation/Reduction: Common oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be employed, depending on the specific reaction pathway.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions could yield various derivatives with different functional groups replacing the chlorine atom.

Wirkmechanismus

The mechanism of action of 6-Chlorotetrazolo[1,5-b]pyridazin-8-amine involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. In medicinal chemistry, it may inhibit certain enzymes or modulate receptor activity, leading to its therapeutic effects. The exact molecular pathways would depend on the specific biological context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-Chlorotetrazolo[1,5-b]pyridazin-8-amine is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. The presence of the chlorine atom can also make it a versatile intermediate for further chemical modifications.

Eigenschaften

CAS-Nummer

1488-50-2

Molekularformel

C4H3ClN6

Molekulargewicht

170.56 g/mol

IUPAC-Name

6-chlorotetrazolo[1,5-b]pyridazin-8-amine

InChI

InChI=1S/C4H3ClN6/c5-3-1-2(6)4-7-9-10-11(4)8-3/h1H,6H2

InChI-Schlüssel

PKYIRSPATVIJAY-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C2=NN=NN2N=C1Cl)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.